molecular formula C21H20N4OS2 B2529258 6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 892301-98-3

6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B2529258
CAS No.: 892301-98-3
M. Wt: 408.54
InChI Key: WKDUUKYABZHMLG-UHFFFAOYSA-N
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Description

6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of oxadiazole and tetrahydropyrimidine rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the tetrahydropyrimidine ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiourea. The reaction conditions often involve heating under reflux and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole and tetrahydropyrimidine rings are known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione
  • 6-methyl-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione

Uniqueness

The presence of the methyl group at the 6-position and the specific substitution pattern on the phenyl rings make this compound unique. These structural features can influence its reactivity, biological activity, and overall properties.

Properties

IUPAC Name

6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-12-4-6-15(7-5-12)19-24-20(26-25-19)17-13(2)22-21(27)23-18(17)14-8-10-16(28-3)11-9-14/h4-11,18H,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDUUKYABZHMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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